3-amino-N-cyclohexyl-2-methylbenzamide
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Overview
Description
3-amino-N-cyclohexyl-2-methylbenzamide is a chemical compound with the molecular formula C14H20N2O It is a member of the benzamide class of compounds and is characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid, cyclohexylamine, and ammonia.
Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. This acid chloride is then reacted with cyclohexylamine to form N-cyclohexyl-2-methylbenzamide.
Amination Reaction: The N-cyclohexyl-2-methylbenzamide is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position of the benzamide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Temperature Control: Maintaining specific temperature ranges to favor desired reactions.
Purification: Employing methods such as recrystallization, distillation, and chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclohexyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and sulfonyl chlorides.
Major Products
Oxidation Products: Nitro- or nitroso-substituted benzamides.
Reduction Products: Amines or alcohols derived from the reduction of the benzamide ring.
Substitution Products: Halogenated or alkylated benzamides.
Scientific Research Applications
3-amino-N-cyclohexyl-2-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.
Modulation of Gene Expression: Affecting the expression of genes involved in inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
3-amino-N-cyclohexyl-2-methylbenzamide can be compared with other similar compounds, such as:
2-amino-N-cyclohexyl-N-methylbenzylamine: Similar in structure but with different substitution patterns on the benzamide ring.
3-amino-N-methylbenzamide: Lacks the cyclohexyl group, leading to different chemical and biological properties.
N-cyclohexyl-2-methylbenzamide: Lacks the amino group, resulting in different reactivity and applications.
Properties
IUPAC Name |
3-amino-N-cyclohexyl-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCLPHOIZSZWDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588334 |
Source
|
Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903843-12-9 |
Source
|
Record name | 3-Amino-N-cyclohexyl-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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